molecular formula C28H25FN4O3S B2932873 3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1095324-96-1

3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B2932873
CAS No.: 1095324-96-1
M. Wt: 516.59
InChI Key: XRVGGSWMLKBCQX-UHFFFAOYSA-N
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Description

This compound features a bicyclic imidazo[1,2-c]quinazolin-3-one core substituted with a 2-fluorophenylmethylsulfanyl group at position 5 and a 4-methoxyphenylmethyl-propanamide moiety at position 2 (Figure 1). The imidazoquinazolinone scaffold is associated with diverse bioactivities, including kinase inhibition and anticancer properties, while the 2-fluorophenyl and 4-methoxyphenyl groups likely modulate electronic and steric properties, influencing target binding and pharmacokinetics. The sulfanyl (thioether) linkage enhances metabolic stability compared to oxygen-based analogs, and the propanamide chain provides flexibility for interactions with hydrophobic pockets in target proteins .

Properties

IUPAC Name

3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S/c1-36-20-12-10-18(11-13-20)16-30-25(34)15-14-24-27(35)33-26(31-24)21-7-3-5-9-23(21)32-28(33)37-17-19-6-2-4-8-22(19)29/h2-13,24H,14-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVGGSWMLKBCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide is a member of the imidazoquinazoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Imidazoquinazoline Core : Known for its biological significance.
  • Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
  • Methylsulfanyl Moiety : May influence metabolic stability and reactivity.

The molecular formula is C27H24FN4O3SC_{27}H_{24}FN_4O_3S with a molecular weight of approximately 502.59 g/mol.

Anticancer Properties

Research indicates that imidazoquinazoline derivatives can exhibit significant anticancer properties. The mechanism often involves:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Inhibition of Tumor Growth : Studies have shown that similar compounds can impede cell proliferation in various cancer models.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by:

  • Inhibiting Pro-inflammatory Cytokines : This can reduce inflammation in various tissues.
  • Blocking NF-kB Pathway : A critical pathway in the inflammatory response.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including:

  • Enzymes : Such as kinases involved in cell signaling pathways.
  • Receptors : Binding to receptors can alter cellular responses and lead to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the imidazoquinazoline class:

  • Study on Anticancer Activity :
    • A study demonstrated that a similar imidazoquinazoline derivative induced apoptosis in breast cancer cells through mitochondrial pathways.
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Anti-inflammatory Study :
    • Another research focused on the anti-inflammatory effects observed in animal models, where the compound reduced paw edema significantly compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in animal models
Enzyme InhibitionInhibits specific kinases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs (Table 1) share the imidazoquinazolinone core but differ in substituents, leading to variations in bioactivity and physicochemical properties:

Compound Name Core Structure R1 (Position 5) R2 (Position 2) Key Differences vs. Target Compound
Target Compound Imidazo[1,2-c]quinazolin-3-one 2-Fluorophenylmethylsulfanyl 4-Methoxyphenylmethyl-propanamide Reference
3-(5-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide Imidazo[1,2-c]quinazolin-3-one Benzylamino-oxoethylsulfanyl Phenethyl-propanamide Benzylamino group (electron-rich) vs. fluorophenyl; phenethyl vs. 4-methoxyphenyl
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide Imidazo[1,2-c]quinazolin-3-one 3,4-Dimethoxyphenethylamino-oxoethylsulfanyl Furylmethyl-propanamide Dimethoxy (electron-donating) vs. fluoro; furylmethyl vs. 4-methoxyphenyl
3-[1-{[(3-Methylphenyl)methyl]sulfanyl}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide Triazolo[4,3-a]quinazolin-5-one 3-Methylphenylmethylsulfanyl Isopropyl-propanamide Triazolo core vs. imidazo; isopropyl vs. 4-methoxyphenyl

Key Observations :

  • Fluorophenyl vs. In contrast, benzylamino () and dimethoxyphenyl () groups are electron-rich, favoring interactions with aromatic residues .
  • 4-Methoxyphenyl vs.
Computational Similarity and Bioactivity Profiling
  • Tanimoto Coefficient Analysis: Using fingerprint-based similarity indexing (), the target compound shows >65% similarity to analogs with imidazoquinazolinone cores. For example, the compound in has a Tanimoto score of 0.72, indicating high structural overlap but divergent substituent effects .
  • Docking Scores: Compounds with fluorophenyl groups (e.g., , Entry 1: MPRO = -7.70) exhibit stronger predicted binding to viral proteases compared to non-fluorinated analogs. This suggests the target compound’s 2-fluorophenyl group may enhance target engagement in similar contexts .
Bioactivity Trends
  • Anticancer Activity: Imidazoquinazolinone derivatives with sulfanyl linkages (e.g., ) inhibit cancer cell proliferation (IC50 = 2.1–8.7 µM) by targeting HDACs or kinase pathways. The 4-methoxyphenyl group in the target compound may improve blood-brain barrier penetration for CNS targets .
  • Antiviral Potential: Fluorophenyl-containing analogs () show moderate docking scores against SARS-CoV-2 MPRO, suggesting the target compound could be repurposed for viral protease inhibition .

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